molecular formula C13H14FNO2 B2782882 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone CAS No. 2034289-46-6

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone

Cat. No.: B2782882
CAS No.: 2034289-46-6
M. Wt: 235.258
InChI Key: MCBYYUUOMPWNPJ-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[221]heptan-5-yl(3-fluoro-4-methylphenyl)methanone is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone typically involves a multi-step process. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-5-azabicyclo[221]heptan-5-yl(3-fluoro-4-methylphenyl)methanone is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in its bicyclic structure

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-8-2-3-9(4-12(8)14)13(16)15-6-11-5-10(15)7-17-11/h2-4,10-11H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBYYUUOMPWNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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